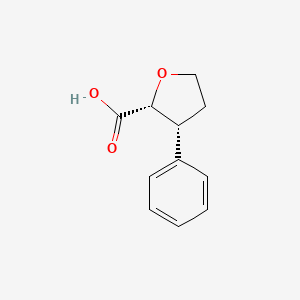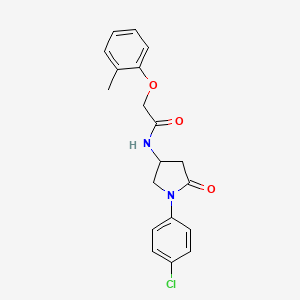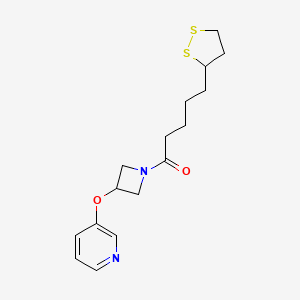
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, also known as AZD1775, is a small molecule inhibitor that targets the checkpoint kinase 1 (CHK1) enzyme. CHK1 is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage or replication stress. AZD1775 has shown potential as a cancer therapy, as it can sensitize cancer cells to DNA-damaging agents and induce cell death.
Wirkmechanismus
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole targets the CHK1 enzyme, which is a key regulator of the DNA damage response pathway. CHK1 plays a critical role in cell cycle checkpoint activation, DNA repair, and replication fork stabilization. By inhibiting CHK1, 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can sensitize cancer cells to DNA-damaging agents and induce cell death. It can also cause replication stress and DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to have several biochemical and physiological effects in cancer cells. It can induce replication stress and DNA damage, leading to cell cycle arrest and apoptosis. It can also inhibit DNA repair pathways, such as homologous recombination and non-homologous end joining. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been shown to sensitize cancer cells to various DNA-damaging agents, including radiation and chemotherapy drugs.
Vorteile Und Einschränkungen Für Laborexperimente
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown promising results in preclinical models of cancer, making it a useful tool for studying cancer biology and therapeutic strategies. However, there are also some limitations to using 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in lab experiments. It can be toxic to normal cells, which can limit its use in certain assays. It can also have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. One area of interest is the development of combination therapies that can enhance the efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer treatment. Another area of research is the identification of biomarkers that can predict response to 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole. Additionally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole in cancer patients. Finally, there is a need for more research on the mechanism of action of 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole, which can help to identify new therapeutic targets and improve cancer treatment strategies.
Synthesemethoden
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the azetidine and isoxazole rings, followed by the introduction of the difluoroazetidine group. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has been extensively studied in preclinical models of cancer, where it has shown promising results as a single agent or in combination with other therapies. It has been tested in a variety of cancer types, including lung, breast, ovarian, and pancreatic cancer. 4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole has also been studied in clinical trials, where it has shown some efficacy in patients with advanced solid tumors.
Eigenschaften
IUPAC Name |
4-[(3,3-difluoroazetidin-1-yl)methyl]-5-methyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O/c1-6-7(2-11-13-6)3-12-4-8(9,10)5-12/h2H,3-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHTTJIUXDDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3,3-Difluoroazetidin-1-yl)methyl)-5-methylisoxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-isobutyl-1,7-dimethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2758546.png)
![N-(2,5-dimethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2758547.png)

![N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2758551.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxypropanamide](/img/structure/B2758552.png)




![6-[(6-Chloro-3-pyridinyl)methyl]-5,7-dimethyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2758559.png)